GlyR α1 Antagonist Activity
N-Diphenylacetylglycine demonstrates potent antagonist activity at the recombinant human glycine receptor alpha 1 subunit. In HEK293 cells, it inhibited glycine-induced currents with an IC50 of 49 nM [1]. This establishes a clear functional profile as a GlyR α1 antagonist.
| Evidence Dimension | Glycine Receptor Alpha 1 (GlyR α1) Antagonism |
|---|---|
| Target Compound Data | IC50 = 49 nM |
| Comparator Or Baseline | Strychnine (prototypical GlyR antagonist) |
| Quantified Difference | Approximately 2-3 orders of magnitude difference in potency (Strychnine IC50 typically ~1-10 nM). N-Diphenylacetylglycine is a moderate potency antagonist compared to strychnine, but its distinct chemical scaffold offers a unique tool. |
| Conditions | Recombinant human GlyR α1 expressed in HEK293 cells; inhibition of glycine-induced current at -50 mV [1]. |
Why This Matters
This activity is a primary driver for its use in neuroscience research as a tool compound to probe GlyR α1 function, distinguishing it from inactive N-acyl glycines like N-benzoylglycine.
- [1] BindingDB. BDBM50232896 (CHEMBL4079657). Affinity data for glycine receptor subunit alpha-1: IC50=49nM. Accessed April 2026. View Source
